N-Succinimidyl-4-((iodoacetyl)amino)benzoate

Catalog No.
S598292
CAS No.
72252-96-1
M.F
C13H11IN2O5
M. Wt
402.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinimidyl-4-((iodoacetyl)amino)benzoate

CAS Number

72252-96-1

Product Name

N-Succinimidyl-4-((iodoacetyl)amino)benzoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate

Molecular Formula

C13H11IN2O5

Molecular Weight

402.14 g/mol

InChI

InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)

InChI Key

BQWBEDSJTMWJAE-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI

Synonyms

4-[(2-Iodoacetyl)amino]benzoic Acid 2,5-dioxo-1-pyrrolidinyl Ester; SIAB;

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI

N-Succinimidyl-4-((iodoacetyl)amino)benzoate, also known as SIAB, is a molecule used in scientific research as a crosslinker. Crosslinkers are chemicals that can bind to two different molecules, creating a larger molecule. SIAB is heterobifunctional, meaning it has two different functional groups that can react with different types of molecules. Source: Sigma-Aldrich:

Function

  • Amine-reactive NHS ester: This group reacts with primary amines, which are functional groups commonly found in proteins and other biomolecules. Source: Thermo Fisher Scientific:
  • Sulfhydryl-reactive iodoacetyl group: This group reacts with thiol groups, also known as sulfhydryl groups, which are functional groups found in the side chains of certain amino acids in proteins. Source: Sigma-Aldrich:

By reacting with these different functional groups, SIAB can be used to link together various biomolecules, such as:

  • Proteins: SIAB is commonly used to create protein conjugates, where two or more proteins are linked together. This can be useful for studying protein-protein interactions or for developing new therapeutic agents. Source: Sigma-Aldrich:
  • Antibodies: SIAB can be used to attach drugs, toxins, or other molecules to antibodies. This can be used to develop new targeted therapies for cancer and other diseases. Source: Sigma-Aldrich:
  • Liposomes: SIAB can be used to link proteins or other molecules to the surface of liposomes, which are small spheres made of fatty molecules. This can be used to deliver drugs or other therapeutic agents to specific cells in the body. Source: Sigma-Aldrich:

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is a chemical compound with the molecular formula C13H11IN2O5C_{13}H_{11}IN_{2}O_{5} and a molecular weight of approximately 400.13 g/mol. This compound is recognized for its role as a heterobifunctional crosslinker, primarily used in bioconjugation applications due to its ability to react with amine and sulfhydryl groups in proteins and other biomolecules. The compound features an iodoacetyl group that provides reactivity, allowing it to form stable covalent bonds with target molecules, making it valuable in biochemical research and therapeutic development .

SIAB acts as a bridge between two biomolecules. The NHS ester group first reacts with a primary amine on one biomolecule, forming an amide bond. Subsequently, the iodoacetyl group reacts with a thiol group on another biomolecule, forming a thioether linkage. This creates a stable covalent conjugate between the two biomolecules [].

SIAB can be irritating to skin and eyes. It is recommended to wear gloves and protective eyewear when handling this compound. SIAB should also be handled in a well-ventilated fume hood due to the potential for dust inhalation [].

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester in the compound reacts with primary amines to form stable amide bonds. This reaction is facilitated by the nucleophilicity of the amine group, leading to the formation of a conjugate .
  • Sulfhydryl Reaction: The iodoacetyl group can react with thiol groups (-SH), allowing for the formation of thioether linkages. This reaction is particularly useful in crosslinking proteins and peptides containing cysteine residues .

These reactions are essential for creating stable conjugates in various applications, including drug delivery systems and diagnostic assays.

The biological activity of N-Succinimidyl-4-((iodoacetyl)amino)benzoate is primarily linked to its ability to facilitate protein crosslinking. This activity can enhance the stability and efficacy of therapeutic proteins by enabling targeted delivery and controlled release mechanisms. Additionally, it has been utilized in the development of antibody-drug conjugates, which combine the specificity of antibodies with the cytotoxic effects of drugs, thereby improving treatment outcomes in cancer therapy .

The synthesis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate typically involves several steps:

  • Formation of the Iodoacetyl Group: The starting material, 4-aminobenzoic acid, is reacted with iodoacetic anhydride or iodoacetic acid under basic conditions to introduce the iodoacetyl moiety.
  • Conversion to NHS Ester: The resultant product is then treated with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms the NHS ester, enhancing reactivity towards amines .
  • Purification: The final product is purified through techniques such as column chromatography or recrystallization to obtain high-purity N-Succinimidyl-4-((iodoacetyl)amino)benzoate.

N-Succinimidyl-4-((iodoacetyl)amino)benzoate has diverse applications in biochemical research and biotechnology:

  • Protein Crosslinking: It is widely used for crosslinking proteins and peptides, facilitating studies on protein interactions and structural biology.
  • Bioconjugation: The compound serves as a linker for attaching drugs or imaging agents to biomolecules, enhancing their therapeutic properties.
  • Antibody-Drug Conjugates: It plays a crucial role in developing targeted therapies by linking cytotoxic agents to antibodies, improving specificity towards cancer cells .

Studies involving N-Succinimidyl-4-((iodoacetyl)amino)benzoate focus on its interaction with various biomolecules. These investigations typically assess:

  • Binding Affinity: Evaluating how effectively the compound binds to target proteins or antibodies.
  • Stability of Conjugates: Analyzing the stability of formed conjugates under physiological conditions to ensure efficacy in therapeutic applications.

Such studies are vital for understanding how modifications influence biological activity and therapeutic potential.

Several compounds share structural similarities with N-Succinimidyl-4-((iodoacetyl)amino)benzoate. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
N-Succinimidyl 4-(maleimidomethyl)cyclohexaneHeterobifunctional crosslinkerContains a maleimide group for thiol reactions
N-Succinimidyl 4-(pyridyldithio)-butanoateCrosslinker for thiol groupsPyridine ring enhances reactivity with thiols
Sulfo-N-succinimidyl 4-(iodoacetyl)-aminobenzoateWater-soluble version for bioconjugationIncreased solubility for use in aqueous environments

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is unique due to its specific reactivity profile towards both amines and thiols, making it versatile for various bioconjugation strategies while maintaining stability under physiological conditions .

Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Chemistry

The NHS ester moiety in SIAB reacts selectively with primary amines (ε-amino groups of lysine residues or N-terminal α-amines) under mildly alkaline conditions (pH 7.2–9.0) [2] [6]. The reaction proceeds via a nucleophilic acyl substitution mechanism (Figure 1), where the deprotonated amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. Subsequent elimination of N-hydroxysuccinimide yields a stable amide bond [5] [6].

Kinetic Considerations:

  • pH Dependency: The reaction rate is maximized at pH 8.0–8.5, where amines exist predominantly in their deprotonated form [6]. Below pH 7.0, protonation of amines reduces nucleophilicity, while above pH 9.0, competing hydrolysis of the NHS ester dominates [4] [6].
  • Hydrolysis Half-Life: The NHS ester’s hydrolysis half-life is 4–5 hours at pH 7.0 (0°C) but drops to 10 minutes at pH 8.6 (4°C) [6]. This necessitates rapid conjugation steps to minimize yield losses.

Structural Advantages:

  • The NHS ester’s electron-withdrawing succinimidyl ring enhances electrophilicity at the carbonyl carbon, accelerating amine attack compared to non-activated esters [4].
  • The benzoate spacer between the NHS ester and iodoacetyl group provides a 10.6 Å linker, minimizing steric hindrance during conjugate formation [2] [3].
ParameterValueSource
Optimal pH Range7.2–9.0 [6]
Hydrolysis Half-Life (pH 7)4–5 hours (0°C) [6]
Molecular Weight402.14 g/mol [1]

Sulfhydryl-Targeted Iodoacetyl Group Reactivity

The iodoacetyl group in SIAB selectively alkylates sulfhydryl groups (e.g., cysteine thiols) under slightly acidic to neutral conditions (pH 6.5–7.5) [2] [3]. This reaction proceeds via an SN2 mechanism, where the thiolate ion (RS⁻) displaces iodide from the iodoacetamide, forming a stable thioether bond (Figure 2) [7].

Reaction Specificity:

  • Thiol Selectivity: The iodoacetyl group exhibits minimal reactivity toward amines or hydroxyl groups at pH <8.0, enabling orthogonal conjugation after NHS ester-mediated amine labeling [2] [3].
  • pH Optimization: Thiol deprotonation (pKa ~8.5) is limited at pH 6.5–7.5, reducing undesired disulfide bond formation while maintaining sufficient nucleophilicity for alkylation [2].

Comparative Stability:

  • Iodoacetyl derivatives demonstrate greater stability than maleimide-based crosslinkers, which undergo hydrolysis or retro-Michael reactions [3].
  • Light-sensitive iodide release necessitates storage in opaque containers to prevent photo degradation [2].
ParameterValueSource
Optimal pH Range6.5–7.5 [2]
Spacer Arm Length10.6 Å [2]
Thioether Bond Stability>6 months (4°C) [3]

Sequential Crosslinking Dynamics in Aqueous Systems

SIAB’s heterobifunctionality enables controlled, two-step conjugation protocols:

Step 1: Amine Labeling

  • Solubility Management: SIAB is dissolved in anhydrous DMSO or DMF (5–10 mM) before adding to the aqueous protein solution [2] [3].
  • Reaction Conditions:
    • pH 8.0–8.5 (0.1 M phosphate buffer)
    • 4°C for 1–2 hours to minimize hydrolysis [6].
  • Intermediate Purification: Unreacted SIAB is removed via gel filtration or dialysis prior to sulfhydryl conjugation [2].

Step 2: Sulfhydryl Conjugation

  • pH Adjustment: The solution is adjusted to pH 7.0–7.5 (0.1 M phosphate buffer) to optimize thiol reactivity [2].
  • Reaction Time: 2–4 hours at 4°C under inert gas (N₂/Ar) to prevent thiol oxidation [3].

Key Considerations:

  • Order of Reactivity: Amine labeling must precede sulfhydryl conjugation due to the NHS ester’s shorter half-life compared to the iodoacetyl group’s stability [2] [6].
  • Spacer Arm Role: The 10.6 Å benzoate spacer ensures sufficient distance between conjugated biomolecules to preserve functional activity [1] [2].

Hydrolysis Mitigation Strategies:

  • Use high amine concentrations (≥1 mg/mL protein) to outcompete hydrolysis [6].
  • Limit reaction times to <30 minutes at pH >8.0 [6].

XLogP3

0.7

Other CAS

72252-96-1

Wikipedia

N-Succinimidyl-4-((iodoacetyl)amino)benzoate

Dates

Modify: 2023-08-15

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